physicochemical properties of 1-Chloro-3,3,3-trifluoroacetone
physicochemical properties of 1-Chloro-3,3,3-trifluoroacetone
An In-depth Technical Guide to 1-Chloro-3,3,3-trifluoroacetone for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a highly electrophilic carbonyl group flanked by a trifluoromethyl group and a chloromethyl group, renders it a versatile building block for introducing the valuable trifluoromethyl moiety into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Safety protocols for handling and disposal are also detailed to ensure its responsible use in a laboratory setting.
Compound Identification and Core Physicochemical Properties
1-Chloro-3,3,3-trifluoroacetone, also known by its IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid at room temperature.[1] The presence of both chlorine and fluorine imparts unique properties to the molecule, influencing its reactivity, boiling point, and density. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Key Identifiers and Properties
All quantitative data for 1-Chloro-3,3,3-trifluoroacetone are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-1,1,1-trifluoropropan-2-one | [2] |
| CAS Number | 431-37-8 | [1][3] |
| Molecular Formula | C₃H₂ClF₃O | [3][4] |
| Molecular Weight | 146.50 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 71-72 °C | [1][5] |
| Density | 1.45 g/cm³ | [1][5] |
| Refractive Index (n²⁰/D) | 1.3445 | [1] |
| Flash Point | 50 °C (122 °F) | [1] |
| InChI Key | OONJVQFMOZAXOI-UHFFFAOYSA-N | [2] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the molecular structure allows for expert-based predictions.
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Water: Expected to be sparingly soluble due to its polar ketone functionality, but its halogenated hydrocarbon character limits extensive hydrogen bonding.
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Organic Solvents: Expected to be miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), ketones (acetone), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-Chloro-3,3,3-trifluoroacetone. Although a complete set of publicly available spectra is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong carbonyl (C=O) stretching absorption. Due to the powerful inductive electron-withdrawing effect of both the adjacent trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups, this C=O bond is strengthened and its stretching frequency is shifted to a significantly higher wavenumber.
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C=O Stretch: Expected in the range of 1760-1780 cm⁻¹ . This is higher than that of a simple aliphatic ketone (typically 1715 cm⁻¹).
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C-F Stretches: Strong, multiple absorptions are expected in the region of 1100-1300 cm⁻¹ .
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C-Cl Stretch: A medium to strong absorption is expected around 700-800 cm⁻¹ .
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C-H Stretches: Weak to medium absorptions from the -CH₂- group are expected just below 3000 cm⁻¹.
An FTIR spectrum is noted as available in the SpectraBase database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
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¹H NMR: A single resonance is expected.
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Signal: A singlet (s).
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Expected Chemical Shift (δ): Approximately 4.3-4.5 ppm . The protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the highly electron-negative trifluoroacetyl group.
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-
¹³C NMR: Three distinct carbon signals are expected.
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C=O (Carbonyl): Expected around 188-192 ppm . The signal will appear as a quartet (q) due to coupling with the three fluorine atoms (JCF ≈ 35 Hz).
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-CF₃ (Trifluoromethyl): Expected around 115-118 ppm . This signal will also be a quartet (q) with a large one-bond coupling constant (¹JCF ≈ 290 Hz).
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-CH₂Cl (Chloromethyl): Expected around 46-50 ppm .
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-
¹⁹F NMR: A single resonance is expected, which is highly characteristic.
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Signal: A singlet (s).
-
Expected Chemical Shift (δ): Approximately -76 to -78 ppm (relative to CFCl₃ at 0 ppm). This range is characteristic for trifluoromethyl ketones.[6]
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Synthesis and Application in Heterocyclic Chemistry
1-Chloro-3,3,3-trifluoroacetone is a synthetic intermediate, not a naturally occurring compound. Its preparation is a key step for its subsequent use as a building block.
General Synthetic Approach
The compound is typically prepared through the halogen exchange (fluorination) of more readily available polychlorinated precursors. For instance, it can be synthesized via the catalytic fluorination of 1,1,1,3-tetrachloroacetone. This method is advantageous for industrial-scale production.
Application Protocol: Hantzsch Thiazole Synthesis
A primary application of 1-Chloro-3,3,3-trifluoroacetone is in the construction of trifluoromethyl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[7] Its bifunctional nature (an electrophilic carbonyl and a displaceable chlorine) makes it an ideal substrate for condensation reactions with dinucleophiles. A prime example is the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.
This protocol describes a representative procedure based on the known reactivity of α-haloketones with thiourea.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.
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Reagent Addition: Add 1-Chloro-3,3,3-trifluoroacetone (1.0 equivalent) to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.
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Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate the product.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trifluoromethyl)thiazole.
The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged intermediates. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization where a nitrogen atom displaces the chloride, forming the thiazole ring. The final step is a dehydration to yield the aromatic heterocycle. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.
Caption: Workflow for the Hantzsch synthesis of a trifluoromethyl-thiazole.
Safety, Handling, and Disposal
As a reactive and halogenated compound, 1-Chloro-3,3,3-trifluoroacetone requires careful handling to mitigate risks.
Hazard Summary
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Flammability: Flammable liquid and vapor.[2]
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
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Irritation: Causes skin and serious eye irritation.[2]
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames. Recommended storage is at 2-8 °C.[1][5]
Disposal Protocol
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material is considered hazardous waste.
-
Collection: Collect all waste containing 1-Chloro-3,3,3-trifluoroacetone in a designated, properly labeled, sealed container for hazardous chemical waste.
-
Disposal Route: Do not dispose of down the drain. The waste must be handled by a licensed professional waste disposal service, typically via incineration.
Caption: Decision workflow for the proper disposal of chemical waste.
References
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 2773837, 1-Chloro-3,3,3-trifluoroacetone; [cited 2026 Jan 1]. Available from: [Link]
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ResearchGate [Internet]. Synthesis of Efavirenz by an innovative cost effective cyclisation process; 2020 Sep 18 [cited 2026 Jan 1]. Available from: [Link]
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 66233, 1,1,3-Trichlorotrifluoroacetone; [cited 2026 Jan 1]. Available from: [Link]
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Der Pharma Chemica [Internet]. Synthesis of Efavirenz by an innovative cost effective cyclisation process; [cited 2026 Jan 1]. Available from: [Link]
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NIST Chemistry WebBook [Internet]. 1,1,1,3,3-pentachloro-3-fluoroacetone; [cited 2026 Jan 1]. Available from: [Link]
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ResearchGate [Internet]. A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent; [cited 2026 Jan 1]. Available from: [Link]
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CP Lab Chemicals [Internet]. 1-Chloro-3, 3, 3-trifluoroacetone, min 97%, 1 gram; [cited 2026 Jan 1]. Available from: [Link]
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ResearchGate [Internet]. A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide; [cited 2026 Jan 1]. Available from: [Link]
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PubMed Central (PMC) [Internet]. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization; [cited 2026 Jan 1]. Available from: [Link]
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ResearchGate [Internet]. Scheme 4 Synthesis of chloro/trifluoromethyl-substituted...; [cited 2026 Jan 1]. Available from: [Link]
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NIST Chemistry WebBook [Internet]. 1,1,1-trichloro-3,3,3-trifluoroacetone; [cited 2026 Jan 1]. Available from: [Link]
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NIST Chemistry WebBook [Internet]. 2-Propanone, 1,1,1-trifluoro-; [cited 2026 Jan 1]. Available from: [Link]
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MySkinRecipes [Internet]. 1-CHLORO-3,3,3-TRIFLUOROACETONE; [cited 2026 Jan 1]. Available from: [Link]
- Google Patents [Internet]. Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene; [cited 2026 Jan 1].
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ResearchGate [Internet]. (PDF) ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone.; [cited 2026 Jan 1]. Available from: [Link]
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